molecular formula C7H4ClNO3 B585203 6-Hydroxy chlorzoxazone-d2 CAS No. 1432065-00-3

6-Hydroxy chlorzoxazone-d2

Cat. No. B585203
CAS RN: 1432065-00-3
M. Wt: 187.575
InChI Key: AGLXDWOTVQZHIQ-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy chlorzoxazone-d2 is a labeled analogue of 6-Hydroxy Chlorzoxazone . It is a major metabolite of chlorzoxazone and is formed by the actions of cytochrome P450IIE1 . The CAS Number is 1432065-00-3 and its molecular formula is C7H2D2ClNO3 .


Synthesis Analysis

The synthesis of 6-Hydroxy chlorzoxazone-d2 involves the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . This process forms 6-Hydroxy chlorzoxazone-d2, which is a major metabolite of chlorzoxazone .


Molecular Structure Analysis

The molecular weight of 6-Hydroxy chlorzoxazone-d2 is 187.58 . Its molecular formula is C7H2D2ClNO3 . The structure includes a benzoxazolone ring with a chlorine atom and a hydroxy group attached to it .


Chemical Reactions Analysis

6-Hydroxy chlorzoxazone-d2 is formed by the hydroxylation of chlorzoxazone, a process carried out by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . This reaction is a part of the metabolic pathway of chlorzoxazone .

Scientific Research Applications

  • Interindividual Variability in Metabolization : Chlorzoxazone's 6-hydroxylation, mediated by CYP2E1, displays significant variability among individuals. This variability is not strongly associated with genetic polymorphisms in CYP2E1, suggesting other factors may influence this process (Kim, O'Shea, & Wilkinson, 1995).

  • Impact of Fasting and Obesity : Fasting and obesity, known to induce CYP2E1 in animals, may also influence chlorzoxazone metabolism in humans. This suggests a physiological role for these factors in drug metabolism (O'Shea, Davis, Kim, & Wilkinson, 1994).

  • Comparison Across Species : Biotransformation studies across different mammalian species show that 6-Hydroxy chlorzoxazone is the primary metabolic product in all examined species, with varying enzyme kinetics. This indicates a broader relevance of this pathway beyond humans (Court, von Moltke, Shader, & Greenblatt, 1997).

  • Role of Other Cytochromes : Besides CYP2E1, cytochromes P450 1A1 and 1A2 also play a role in chlorzoxazone metabolism, as demonstrated in human hepatocytes and genetically engineered yeast cells (Carrière et al., 1993).

  • Dose and Phenotypic Trait Measure : The efficacy of chlorzoxazone as a probe for cytochrome P4502E1 activity is influenced by dosage, with different doses showing varying impacts on metabolism. This highlights the importance of dose selection in phenotyping studies (Frye et al., 1998).

  • Metabolism by CYP1A2 and CYP2E1 : Chlorzoxazone is metabolized by both CYP1A2 and CYP2E1, with varying efficiency. This dual involvement raises questions about using chlorzoxazone as a specific probe for CYP2E1 activity (Ono et al., 1995).

Safety and Hazards

The safety and hazards of 6-Hydroxy chlorzoxazone-d2 are not explicitly mentioned in the search results. It is recommended to handle it with care and use it for research purposes only .

properties

IUPAC Name

5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLXDWOTVQZHIQ-QDNHWIQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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